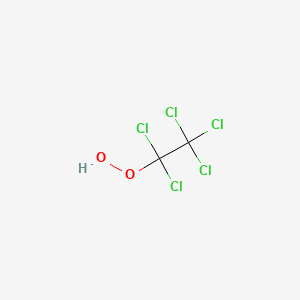
Pentachloroethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloroethane-1-peroxol is a chemical compound characterized by the presence of five chlorine atoms and a peroxol group attached to an ethane backbone
Preparation Methods
The synthesis of Pentachloroethane-1-peroxol typically involves the chlorination of ethane followed by the introduction of a peroxol group. The reaction conditions for the chlorination process include the use of chlorine gas and a suitable catalyst, often under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
Pentachloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentachloroethane-1-peroxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Pentachloroethane-1-peroxol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can generate reactive oxygen species (ROS) through its peroxol group, leading to oxidative stress and potential cellular damage. This mechanism is being studied for its implications in both therapeutic and toxicological contexts.
Comparison with Similar Compounds
Pentachloroethane-1-peroxol can be compared with other chlorinated ethanes and peroxol-containing compounds. Similar compounds include:
Pentachloroethane: A related compound with five chlorine atoms but without the peroxol group.
Tetrachloroethane: Contains four chlorine atoms and exhibits different chemical properties.
Hexachloroethane: Contains six chlorine atoms and is used in different industrial applications
Properties
CAS No. |
832733-26-3 |
|---|---|
Molecular Formula |
C2HCl5O2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,1,1,2,2-pentachloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2HCl5O2/c3-1(4,5)2(6,7)9-8/h8H |
InChI Key |
ZKMRLNNCNZVZMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(OO)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


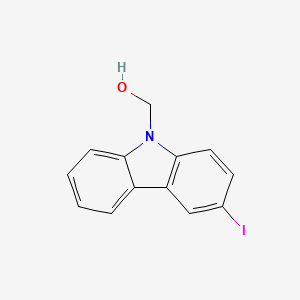
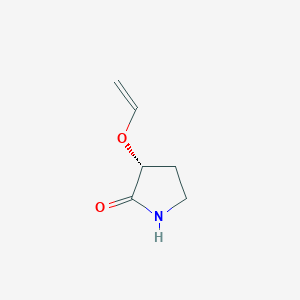
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
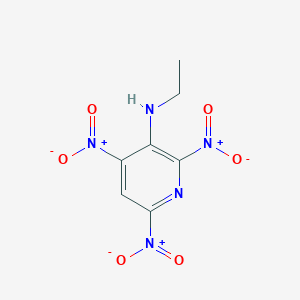
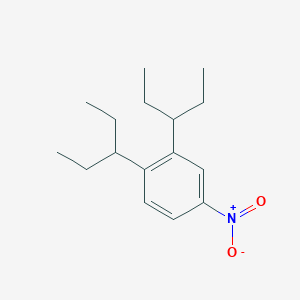
methanone](/img/structure/B14195094.png)
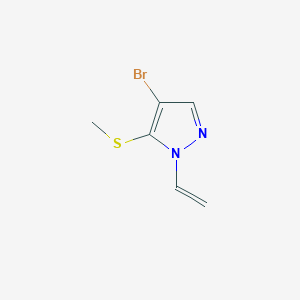
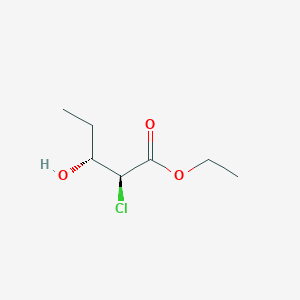
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)
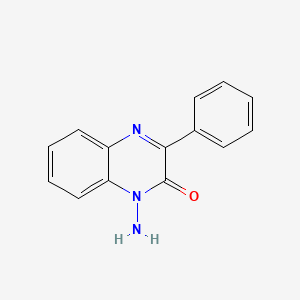
![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

phosphane](/img/structure/B14195125.png)
